

# Spectral Data Analysis of 2-(Phenylthio)acetamide: A Technical Guide

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## Compound of Interest

Compound Name: 2-(Phenylthio)acetamide

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This technical guide provides a comprehensive overview of the spectral data for **2-(Phenylthio)acetamide**, a compound of interest in various research and development applications. Due to the limited availability of a complete experimental dataset for this specific molecule in public databases, this guide combines available data from related structures and general spectroscopic principles to offer a robust analytical framework.

## Summary of Spectral Data

The following tables summarize the expected and observed spectral data for **2-(Phenylthio)acetamide** and its derivatives. This information is crucial for the identification, characterization, and purity assessment of this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Nucleus	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
$^1\text{H}$ NMR	~7.2-7.5	Multiplet	Aromatic protons ( $\text{C}_6\text{H}_5$ )
~3.6	Singlet		Methylene protons (- $\text{CH}_2-$ )
~7.0-8.0	Broad Singlet		Amide protons (- $\text{NH}_2$ )
$^{13}\text{C}$ NMR	~170	Singlet	Carbonyl carbon ( $\text{C}=\text{O}$ )
~125-135	Multiple Signals		Aromatic carbons ( $\text{C}_6\text{H}_5$ )
~38	Singlet		Methylene carbon (- $\text{CH}_2-$ )

Note: Specific chemical shifts for **2-(Phenylthio)acetamide** are not readily available. The provided values are estimations based on data from structurally similar compounds such as 2-phenylacetamide and other acetamide derivatives.

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3350-3180	Strong, Broad	N-H stretching (Amide)
3060-3080	Medium	Aromatic C-H stretching
~1660	Strong	C=O stretching (Amide I band)
~1600, ~1480	Medium to Weak	Aromatic C=C stretching
~1420	Medium	C-N stretching (Amide)
~740, ~690	Strong	C-H out-of-plane bending (Monosubstituted benzene)

Note: The IR data is based on characteristic absorption frequencies for primary amides and monosubstituted benzene rings.

Table 3: Mass Spectrometry (MS) Data

m/z	Interpretation
167	Molecular ion $[M]^+$
109	$[M - CONH_2]^+$
77	$[C_6H_5]^+$

Note: The molecular weight of **2-(Phenylthio)acetamide** is 167.23 g/mol [1]. The fragmentation pattern is predicted based on common fragmentation pathways for similar structures.

## Experimental Protocols

Detailed methodologies for acquiring the spectral data are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation used.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-(Phenylthio)acetamide** in 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $CDCl_3$ ,  $DMSO-d_6$ ).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference ( $\delta = 0.00$  ppm).
- Data Acquisition:
  - $^1H$  NMR: Acquire the spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a  $30^\circ$  pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
  - $^{13}C$  NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to  $^1H$  NMR to achieve an adequate signal-to-

noise ratio.

## Infrared (IR) Spectroscopy

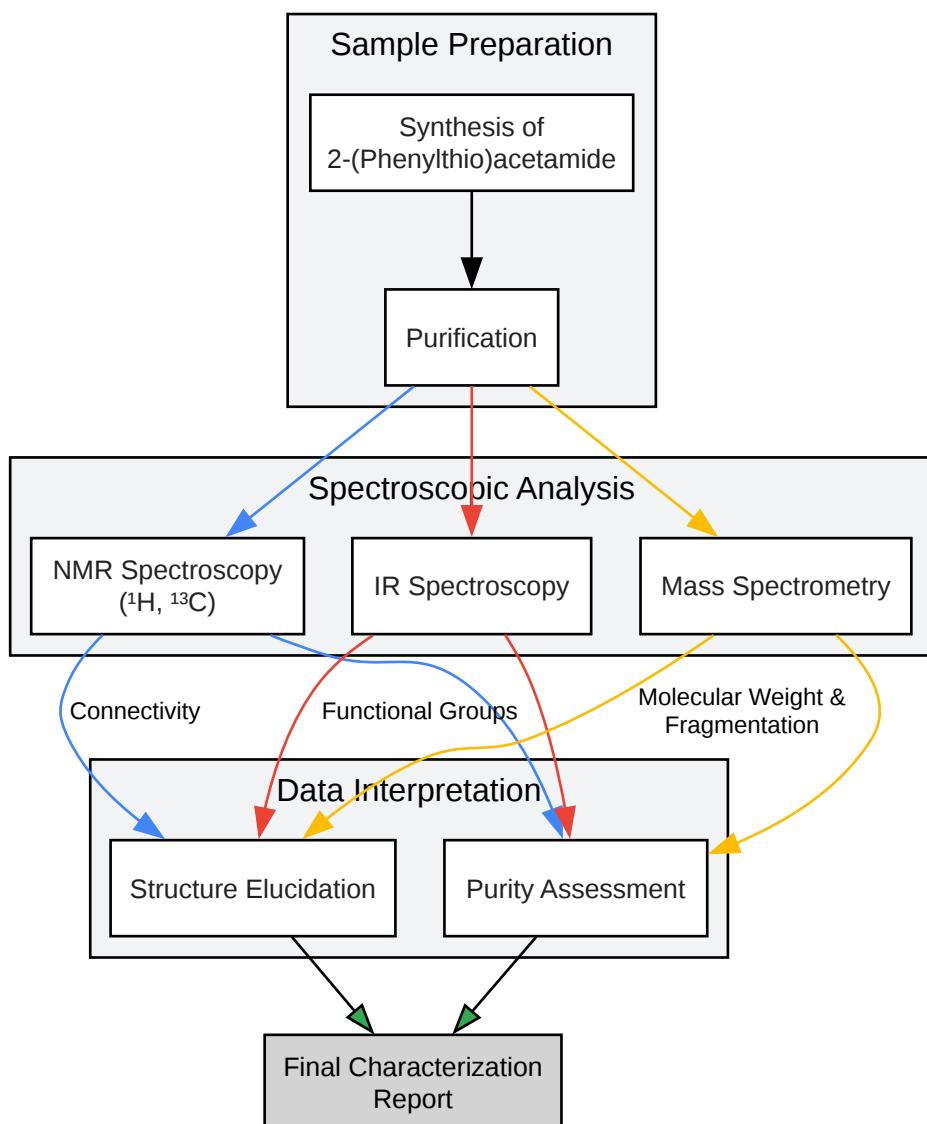
- Sample Preparation:
  - KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition: Record the spectrum over the range of 4000-400  $\text{cm}^{-1}$ . Perform a background scan of the empty sample holder or ATR crystal prior to scanning the sample.

## Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.
- Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Data Acquisition: Acquire the mass spectrum over a mass-to-charge ( $m/z$ ) range appropriate for the molecular weight of the compound (e.g.,  $m/z$  50-300).

## Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the spectral analysis of **2-(Phenylthio)acetamide**.



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## References

- 1. 2-(Phenylthio)acetamide | C<sub>8</sub>H<sub>9</sub>NOS | CID 352162 - PubChem  
[pubchem.ncbi.nlm.nih.gov]

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